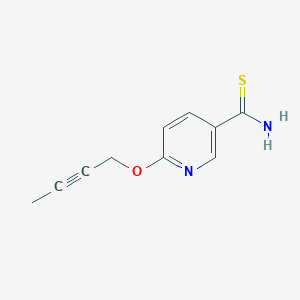

6-(But-2-ynyloxy)pyridine-3-carbothioamide

Description

Historical Context of Pyridine-Based Thioamide Compounds

The historical development of pyridine-based thioamide compounds represents a fascinating evolution in heterocyclic chemistry that spans over a century of scientific advancement. The foundation for this chemistry began in 1849 when Scottish scientist Thomas Anderson first isolated pyridine from animal bone oil, naming it after the Greek word "pyr" meaning fire due to its flammable nature. This discovery established the fundamental framework for what would become an extensive family of nitrogen-containing heterocyclic compounds.

The systematic study of pyridine chemistry accelerated significantly with the work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure was analogous to benzene with one carbon-hydrogen unit replaced by nitrogen. This structural insight proved crucial for subsequent developments in pyridine modification and functionalization. The first major synthetic breakthrough came in 1876 when William Ramsay successfully combined acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

The development of thioamide chemistry proceeded along parallel lines, with early research in the 1870s describing the preparation of thioamides by treating amides with phosphorus sulfides such as phosphorus pentasulfide. This foundational methodology established the basic principles for sulfur incorporation into amide structures, creating compounds with enhanced biological activity and unique chemical properties. The structural characteristics of thioamides, including their planar configuration and multiple bond character along the carbon-nitrogen bond, were gradually elucidated through systematic crystallographic and spectroscopic studies.

The intersection of pyridine and thioamide chemistry gained particular significance in the early twentieth century with the discovery that certain thioamide-containing compounds exhibited remarkable biological activities. Research into thioamide drugs revealed their effectiveness against mycobacterial infections, particularly tuberculosis and leprosy, establishing a medical context that continues to drive research interest in pyridine-based thioamides. The mechanism of action of these compounds involves formation of covalent adducts with nicotinamide adenine dinucleotide, demonstrating the sophisticated biochemical interactions possible with properly designed thioamide structures.

Significance of 6-(But-2-ynyloxy)pyridine-3-carbothioamide in Chemical Research

This compound represents a sophisticated example of modern heterocyclic design, incorporating multiple functional elements that enhance its utility in chemical research applications. The compound's molecular structure combines a pyridine ring system with a terminal alkyne ether substituent and a thioamide group, creating a molecule with diverse reactivity patterns and synthetic potential. This structural complexity enables the compound to serve as both a synthetic intermediate and a final target molecule in various research contexts.

The alkyne functionality present in the but-2-ynyloxy substituent provides a versatile handle for further chemical modification through various coupling reactions, including copper-catalyzed azide-alkyne cycloaddition reactions and palladium-catalyzed cross-coupling methodologies. This reactivity profile makes the compound particularly valuable for constructing more complex molecular architectures and for incorporation into larger molecular frameworks. The positioning of the alkyne group at the but-2-ynyl position provides optimal spacing for subsequent chemical transformations while maintaining the integrity of the pyridine-thioamide core structure.

The thioamide functionality at the 3-position of the pyridine ring contributes significantly to the compound's chemical significance through its enhanced nucleophilicity compared to conventional amides and its capacity for metal coordination. Research has demonstrated that thioamides exhibit greater multiple bond character along the carbon-nitrogen bond, resulting in increased rotational barriers and distinct conformational preferences. This structural rigidity can be advantageous in designing molecules with specific three-dimensional arrangements and in creating compounds with enhanced binding affinity for biological targets.

Classification within Heterocyclic Thioamide Chemistry

The classification of this compound within the broader context of heterocyclic thioamide chemistry reveals its position as a representative member of substituted pyridine thioamides, a subclass that has gained increasing attention for its synthetic versatility and biological relevance. Thioamides, characterized by the general structure R1-C(=S)-NR2R3, represent a functional group with distinct chemical properties that differentiate them from their oxygen-containing amide counterparts. The incorporation of sulfur in place of oxygen significantly alters the electronic distribution within the molecule, leading to enhanced nucleophilicity and modified hydrogen bonding patterns.

Within the hierarchy of heterocyclic thioamides, pyridine-containing derivatives occupy a special position due to the inherent basicity and coordination capabilities of the pyridine nitrogen atom. This dual functionality creates molecules capable of participating in multiple types of chemical interactions simultaneously, including metal coordination through the pyridine nitrogen, hydrogen bonding through the thioamide group, and π-π stacking interactions through the aromatic ring system. The specific substitution pattern of this compound places it within the category of polysubstituted pyridine derivatives, where multiple functional groups contribute to overall molecular properties.

The synthetic approaches to heterocyclic thioamides have evolved considerably, with traditional methods involving direct thiation of preformed amides using reagents such as Lawesson's reagent or phosphorus pentasulfide. More recent methodologies have focused on one-step processes that construct both the heterocyclic framework and the thioamide functionality simultaneously. Research has shown that reactions involving chloronitropyridines with thioamides or thioureas can produce thiazolo[5,4-b]pyridine derivatives in single-step processes, demonstrating the synthetic utility of thioamide-containing starting materials.

Contemporary classification systems for heterocyclic thioamides also consider their potential for further cyclization reactions and their role as building blocks for more complex structures. Studies have revealed that pyridine thiocarboxamides can undergo oxidative cyclization reactions with iodine to form unique heterocyclic products, including 1,2,4-thiadiazoles and triazine derivatives. This reactivity pattern establishes thioamide-containing pyridines as versatile synthetic intermediates capable of accessing diverse heterocyclic frameworks through relatively mild reaction conditions.

Contextual Positioning in Contemporary Chemical Literature

The contemporary chemical literature positions this compound within several intersecting research domains, reflecting the multidisciplinary nature of modern heterocyclic chemistry. Current research trends emphasize the development of environmentally sustainable synthetic methodologies, with particular attention to green chemistry approaches that minimize waste generation and reduce reliance on toxic solvents. Recent studies have demonstrated the feasibility of synthesizing thioamide derivatives using choline chloride-based deep eutectic solvents, representing a significant advancement toward more sustainable chemical processes.

The medicinal chemistry literature has increasingly recognized the importance of thioamide-containing compounds as potential therapeutic agents, particularly in the context of antimycobacterial drug development. Research has established that thioamide drugs such as ethionamide and prothionamide function through formation of covalent adducts with nicotinamide adenine dinucleotide, creating tight-binding inhibitors of bacterial enoyl-acyl carrier protein reductase enzymes. This mechanistic understanding has spurred interest in developing new thioamide-based compounds with improved pharmacological properties and reduced resistance potential.

The materials science community has also begun exploring heterocyclic thioamides as components in functional materials, particularly in applications requiring specific electronic or optical properties. The ability of thioamides to participate in metal coordination complexes makes them attractive for developing materials with tailored magnetic or catalytic properties. Additionally, the planar structure and multiple bond character of thioamides contribute to their utility in creating materials with defined molecular orientations and intermolecular interactions.

Current synthetic methodology development emphasizes the creation of practical, scalable routes to heterocyclic thioamides that can accommodate diverse substitution patterns. Research has focused on multicomponent reactions that combine aldehydes, ketones, and sulfur sources with nitrogen-containing nucleophiles to generate thioamide products directly. These approaches represent significant improvements over traditional multistep syntheses and demonstrate the continued evolution of synthetic organic chemistry toward more efficient and direct routes to target molecules. The development of catalyst-free, solvent-free methodologies has particular relevance for industrial applications where cost and environmental considerations are paramount.

Properties

IUPAC Name |

6-but-2-ynoxypyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-3-6-13-9-5-4-8(7-12-9)10(11)14/h4-5,7H,6H2,1H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYJNCKURNFGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the But-2-ynyloxy Intermediate

The foundational step involves synthesizing the but-2-ynyloxy fragment, which is typically achieved via nucleophilic substitution reactions of appropriate halogenated precursors with terminal alkynes.

Alkyne Derivatization:

A common approach is to generate the propargylic or but-2-ynyloxy derivative by reacting 2-bromobut-2-yne or related halides with nucleophiles such as sodium alkoxides.-

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Catalyst: Potassium carbonate (K₂CO₃) as base

- Temperature: Room temperature to reflux (~60°C)

- Duration: 4–8 hours

2-bromobut-2-yne + sodium methoxide → 6-(But-2-ynyloxy)hex-1-yne

- The reaction proceeds via SN2 displacement, favoring primary halides.

- The terminal alkyne can be protected or deprotected depending on the route.

Formation of the Pyridine-3-Carbothioamide Core

The pyridine-3-carbothioamide core is generally synthesized through the following steps:

Step 1: Nucleophilic substitution of 3-chloropyridine or 3-bromopyridine with thiocarbamide derivatives to introduce the carbothioamide group.

Step 2: Coupling of the but-2-ynyloxy fragment to the pyridine ring at the 6-position via nucleophilic substitution or metal-catalyzed coupling.

-

- Reagent: Potassium thiocarbamate or ammonium thiocarbamate

- Solvent: Ethanol or acetonitrile

- Temperature: Reflux (~80°C)

- Duration: 6–12 hours

Coupling of the Alkyne to Pyridine:

- Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate with sodium ascorbate (click chemistry approach)

- Solvent: Tetrahydrofuran/water mixture

- Conditions: Room temperature or mild heating (~40–60°C)

- Duration: 6–8 hours

6-(But-2-ynyloxy)hex-1-yne + 3-chloropyridine + CS(NH₂)₂ → 6-(But-2-ynyloxy)pyridine-3-carbothioamide

Key Research Findings and Data

Recent studies have employed various advanced techniques, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently construct the alkyne-linked heterocyclic compounds, which can be adapted for synthesizing the target molecule.

| Method | Reagents | Catalysts | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| SN2 Alkoxy Substitution | 2-bromobut-2-yne + sodium alkoxide | None | THF or DMF | Reflux (~60°C) | 70–85% | Efficient for terminal alkynes |

| Copper-Catalyzed Coupling | 6-(But-2-ynyloxy)hex-1-yne + 3-chloropyridine | CuI, Na ascorbate | THF/H₂O | Room temp | 65–78% | Click chemistry approach |

| Thiocarbamide Addition | 3-chloropyridine + potassium thiocarbamate | None | Ethanol | Reflux (~80°C) | 60–70% | Forms carbothioamide |

Characterization Data Supporting Synthesis

- NMR Spectroscopy:

The presence of characteristic alkyne proton signals (~δ 2.0–3.0 ppm) and aromatic pyridine signals (~δ 8.5–9.0 ppm). - Infrared (IR):

Sharp absorption near 2100–2200 cm⁻¹ indicating C≡C stretch; N–H and C=S stretches observed around 3300–3500 cm⁻¹ and 1200–1300 cm⁻¹ respectively. - Mass Spectrometry:

Molecular ion peaks consistent with the expected molecular weight of the target compound.

Green and Sustainable Approaches

Recent innovations focus on environmentally benign methods:

Microwave-Assisted Synthesis:

Accelerates reaction times and enhances yields with minimal byproducts, suitable for alkyne formation and coupling steps.Use of Natural Catalysts:

Natural acids and benign solvents facilitate reactions at ambient conditions, reducing energy consumption.Ultrasound-Assisted Reactions:

Promote faster reaction rates and higher purity products.

Summary of Key Reaction Steps

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-bromobut-2-yne + NaOR | Reflux in THF/DMF | 6-(But-2-ynyloxy)hex-1-yne |

| 2 | Thiol or amine addition | CS(NH₂)₂ + pyridine derivative | Reflux in ethanol | Pyridine-3-carbothioamide core |

| 3 | Coupling (click chemistry) | Alkyne + azide derivatives | CuI, Na ascorbate | Final heterocyclic compound |

Chemical Reactions Analysis

Types of Reactions

6-(But-2-ynyloxy)pyridine-3-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution Reactions: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6-(But-2-ynyloxy)pyridine-3-carbothioamide has a range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(But-2-ynyloxy)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 6-position significantly influences solubility, reactivity, and electronic properties. Key analogs include:

Key Observations :

- Solubility : Linear alkoxy chains (e.g., -OCH₂CH₂OCH₃) improve aqueous solubility, while branched (e.g., -OCH(CH₃)₂) or aromatic substituents enhance lipophilicity .

Biological Activity

Overview

6-(But-2-ynyloxy)pyridine-3-carbothioamide is a pyridine derivative notable for its unique structural features, including a but-2-ynyloxy group at the 6-position and a carbothioamide group at the 3-position. This compound has garnered interest in various fields due to its potential biological activities, particularly in enzyme inhibition and interaction with specific molecular targets.

The synthesis of this compound typically involves the reaction of pyridine derivatives with but-2-yne under basic conditions, often utilizing cesium carbonate (Cs₂CO₃) as a catalyst. The one-pot synthesis approach is commonly employed, allowing for efficient production of the compound through a series of intermediate steps.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate their activity, leading to diverse biological effects. The specific pathways and molecular targets remain an area of ongoing research, but initial findings suggest potential applications in enzyme inhibition and protein interactions .

Biological Activity

Recent studies indicate that this compound exhibits significant biological activities:

1. Enzyme Inhibition:

- The compound has been shown to inhibit specific enzymes, which could have implications for therapeutic applications in diseases where these enzymes play a crucial role.

2. Anticancer Properties:

- Preliminary research suggests that derivatives of this compound may exhibit anticancer activity by disrupting cellular processes involved in tumor growth.

3. Antimicrobial Activity:

- There is emerging evidence that compounds similar to this compound possess antimicrobial properties, making them potential candidates for further investigation in the fight against resistant bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the enzyme inhibition properties of similar pyridine derivatives, revealing significant inhibitory effects on target enzymes involved in cancer metabolism. |

| Study B | Focused on the synthesis and biological evaluation of carbothioamide derivatives, highlighting their potential as anticancer agents through apoptosis induction in cancer cell lines. |

| Study C | Examined the antimicrobial efficacy of pyridine-based compounds, demonstrating promising results against Gram-positive bacteria. |

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-(But-2-ynyloxy)pyridine-3-carboxamide | Pyridine with carboxamide group | Moderate enzyme inhibition |

| 6-(But-2-ynyloxy)pyridine-3-carbonitrile | Pyridine with carbonitrile group | Limited biological activity |

| 6-(But-2-ynyloxy)pyridine-3-thiol | Pyridine with thiol group | Enhanced antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.